molecular formula C6H8N2O B082595 2-ethyl-3H-pyrimidin-4-one CAS No. 14331-50-1

2-ethyl-3H-pyrimidin-4-one

Cat. No. B082595
CAS RN: 14331-50-1
M. Wt: 124.14 g/mol
InChI Key: OFPWIXYGAJDWPC-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

To a hot (60° C.) solution of propionamidine hydrochloride prepared in step 2 (54.3 g, 0.5 mol) and propynoic acid ethyl ester (53.9 g, 0.55 mol) in absolute alcohol (1 L) was added dropwise a solution of KOH (70 g, 80%, 1 mol) in absolute alcohol (300 mL) during 3 hours. The temperature was kept between 60° C. and 70° C. during the addition. The solvent was removed in vacuo and the residue was dissolved in water. The aqueous solution was acidified to pH 5 with HCl (6 M), extracted with ethyl acetate for at least 15 times. The organic layer was dried over Na2SO4 and then filtered. The filtrate was evaporated under reduced pressure and the residue was recrystallized with acetonitrile to afford 2-ethyl-3H-pyrimidin-4-one as light yellow crystals (14 g, 23%).
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:6])(=[NH:5])[CH2:3][CH3:4].C([O:9][C:10](=O)[C:11]#[CH:12])C.[OH-].[K+]>>[CH2:3]([C:2]1[NH:6][C:10](=[O:9])[CH:11]=[CH:12][N:5]=1)[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
54.3 g
Type
reactant
Smiles
Cl.C(CC)(=N)N
Name
Quantity
53.9 g
Type
reactant
Smiles
C(C)OC(C#C)=O
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[K+]
Name
alcohol
Quantity
1 L
Type
solvent
Smiles
Name
alcohol
Quantity
300 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept between 60° C. and 70° C. during the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate for at least 15 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.